molecular formula C10H13NO3 B13937099 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-

7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-

Cat. No.: B13937099
M. Wt: 195.21 g/mol
InChI Key: MLPIEHATWFYZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a dione group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- typically involves the formation of the spirocyclic core followed by the introduction of the acetyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The acetyl group is then introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- involves its interaction with specific molecular targets, such as enzymes. For instance, it has been identified as a potent inhibitor of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. By inhibiting this enzyme, the compound can increase the levels of endocannabinoids, leading to various physiological effects . The molecular pathways involved include the modulation of endocannabinoid signaling and the regulation of pain and inflammation .

Comparison with Similar Compounds

Uniqueness: 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- stands out due to its specific acetyl group, which imparts unique chemical reactivity and biological activity. Its ability to inhibit fatty acid amide hydrolase with high potency distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

7-acetyl-7-azaspiro[3.5]nonane-1,3-dione

InChI

InChI=1S/C10H13NO3/c1-7(12)11-4-2-10(3-5-11)8(13)6-9(10)14/h2-6H2,1H3

InChI Key

MLPIEHATWFYZBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)C(=O)CC2=O

Origin of Product

United States

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